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Compound of Interest

Compound Name: Benzophenone-4-maleimide

Cat. No.: B014155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzophenone-4-maleimide is a heterobifunctional cross-linking reagent that has emerged as

a powerful tool in the field of proteomics for the investigation of protein-protein interactions.[1]

[2] Its unique chemical architecture, featuring a sulfhydryl-reactive maleimide group and a

photo-reactive benzophenone group, allows for a two-step cross-linking strategy. This enables

the precise capture of transient and stable protein complexes within their native cellular

environment.

The maleimide moiety reacts specifically with the thiol group of cysteine residues under mild pH

conditions, forming a stable covalent bond.[1] The benzophenone group, upon activation with

UV light, forms a reactive triplet state that can insert into C-H bonds of nearby amino acid

residues, resulting in a covalent cross-link.[3][4] This spatial and temporal control over the

cross-linking reaction makes Benzophenone-4-maleimide an invaluable reagent for mapping

protein interaction networks, identifying binding partners, and elucidating the architecture of

protein complexes.

Chemical and Physical Properties of Benzophenone-4-maleimide
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Property Value

Synonyms
4-Maleimidobenzophenone, N-(4-

Benzoylphenyl)maleimide

Molecular Formula C₁₇H₁₁NO₃

Molecular Weight 277.27 g/mol

CAS Number 92944-71-3

Appearance Light beige solid

Solubility Soluble in organic solvents like DMSO and DMF

Excitation Wavelength ~350-365 nm for photo-activation

Core Applications in Proteomics
The primary application of Benzophenone-4-maleimide in proteomics is the identification and

characterization of protein-protein interactions (PPIs). This is achieved through a photo-cross-

linking workflow coupled with mass spectrometry. The ability to initiate the cross-linking at a

specific time point by UV irradiation allows for the capture of dynamic interactions that might be

missed by other methods.

Key applications include:

Mapping Protein Interaction Networks: Elucidating the intricate web of interactions that

govern cellular processes.

Validation of Binary Interactions: Confirming direct interactions between two proteins of

interest.

Identification of Binding Partners: Discovering novel interaction partners for a protein of

interest.

Structural Analysis of Protein Complexes: Providing distance constraints for the structural

modeling of protein assemblies.
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Drug Target Identification and Validation: Identifying the cellular targets of small molecule

drugs.

Experimental Protocols
This section provides a generalized experimental workflow for a typical photo-cross-linking

proteomics experiment using Benzophenone-4-maleimide. Optimization of specific

conditions, such as reagent concentrations and incubation times, is crucial for each biological

system under investigation.

Part 1: Labeling of the Bait Protein with Benzophenone-
4-maleimide
This protocol describes the labeling of a purified protein containing an accessible cysteine

residue with Benzophenone-4-maleimide.

Materials:

Purified protein with at least one accessible cysteine residue

Benzophenone-4-maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 6.5-7.5

Reducing agent (e.g., TCEP)

Desalting column

Procedure:

Protein Preparation:

Dissolve the purified protein in degassed PBS buffer (pH 6.5-7.5) to a final concentration

of 1-5 mg/mL.
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If the protein contains disulfide bonds that may hinder cysteine accessibility, add a 10-fold

molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.

Reagent Preparation:

Prepare a 10 mM stock solution of Benzophenone-4-maleimide in anhydrous DMF or

DMSO immediately before use.

Labeling Reaction:

Add a 10 to 20-fold molar excess of the Benzophenone-4-maleimide stock solution to

the protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle agitation. Protect the reaction from light.

Removal of Excess Reagent:

Remove unreacted Benzophenone-4-maleimide using a desalting column equilibrated

with an appropriate buffer for the downstream application.

Part 2: Photo-Cross-Linking and Sample Preparation for
Mass Spectrometry
This protocol outlines the photo-cross-linking of the labeled bait protein to its interacting

partners in a complex biological sample (e.g., cell lysate) and subsequent preparation for mass

spectrometry analysis.

Materials:

Benzophenone-4-maleimide-labeled bait protein

Cell lysate or other biological sample containing putative interaction partners

UV lamp (365 nm)

Lysis buffer
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Protease inhibitors

Affinity purification reagents (e.g., antibody-coupled beads for immunoprecipitation)

Wash buffers

Elution buffer

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

Procedure:

Incubation:

Add the Benzophenone-4-maleimide-labeled bait protein to the cell lysate.

Incubate for 1-2 hours at 4°C to allow for the formation of protein complexes.

Photo-Cross-Linking:

Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The

optimal irradiation time should be determined empirically.

Affinity Purification/Immunoprecipitation:

Capture the bait protein and its cross-linked partners using an appropriate affinity

purification strategy (e.g., immunoprecipitation using an antibody against the bait protein).

Wash the beads extensively with wash buffers to remove non-specific binders.

Elution and Reduction/Alkylation:

Elute the protein complexes from the beads.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b014155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and

incubating at 56°C for 30 minutes.

Alkylate the free cysteines by adding iodoacetamide to a final concentration of 55 mM and

incubating in the dark at room temperature for 20 minutes.

In-solution or In-gel Digestion:

Digest the protein mixture with trypsin overnight at 37°C.

Sample Clean-up:

Acidify the peptide mixture with formic acid.

Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry

analysis.

Part 3: Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:

Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled

to a nano-liquid chromatography system.

Data Analysis:

Use specialized software (e.g., pLink, MaxQuant) to identify the cross-linked peptides from

the MS/MS data.

The software will search the spectra against a protein sequence database to identify the

sequences of the two cross-linked peptides and the specific residues involved in the

cross-link.

The identified cross-linked proteins are the interaction partners of the bait protein.

Data Presentation
Quantitative data from cross-linking mass spectrometry experiments can provide valuable

insights into the stoichiometry and dynamics of protein interactions. The following table
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presents a selection of identified cross-linked residue pairs in Human Serum Albumin (HSA)

using a benzophenone-based cross-linker, sulfo-SBP, as reported by Belsom et al. (2017).[5]

This data illustrates the type of quantitative information that can be obtained from such

experiments.

Table 1: Identified Cross-Linked Residue Pairs in Human Serum Albumin (HSA) using a

Benzophenone-based Cross-linker (sulfo-SBP)[5]

Protein Residue 1 Residue 2

HSA K199 Y150

HSA K525 A291

HSA K199 K525

HSA K281 V241

HSA K545 L481

HSA K195 K199

HSA K519 K541

HSA K212 K519

This table is a representative sample of the data presented in the cited study and is intended

for illustrative purposes.

Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a Benzophenone-4-maleimide-

based photo-cross-linking proteomics experiment.
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Figure 1: Experimental workflow for proteomics using Benzophenone-4-maleimide.
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Signaling Pathway Example: NF-κB Activation
Benzophenone-4-maleimide can be employed to study the dynamic protein-protein

interactions within signaling pathways. The following diagram illustrates a simplified

representation of the canonical NF-κB signaling pathway, highlighting key protein complexes

whose interactions could be investigated using this cross-linking approach.
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Figure 2: Simplified canonical NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

